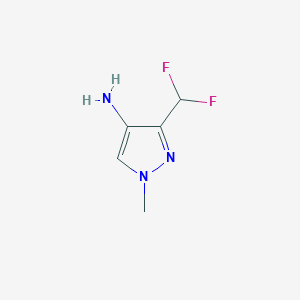3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine
CAS No.: 1801762-09-3
Cat. No.: VC8248651
Molecular Formula: C5H7F2N3
Molecular Weight: 147.13
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1801762-09-3 |
|---|---|
| Molecular Formula | C5H7F2N3 |
| Molecular Weight | 147.13 |
| IUPAC Name | 3-(difluoromethyl)-1-methylpyrazol-4-amine |
| Standard InChI | InChI=1S/C5H7F2N3/c1-10-2-3(8)4(9-10)5(6)7/h2,5H,8H2,1H3 |
| Standard InChI Key | KFFXVLMRFHOETM-UHFFFAOYSA-N |
| SMILES | CN1C=C(C(=N1)C(F)F)N |
| Canonical SMILES | CN1C=C(C(=N1)C(F)F)N |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The molecular formula of 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine is C₅H₇F₂N₃, with a molecular weight of 147.13 g/mol. Its hydrochloride salt (CAS: 1946817-21-5) has a molecular weight of 183.59 g/mol. The compound’s structure features a pyrazole ring with substituents at positions 1 (methyl), 3 (difluoromethyl), and 4 (amine).
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₇F₂N₃ | |
| Molecular Weight (Base) | 147.13 g/mol | |
| Molecular Weight (HCl salt) | 183.59 g/mol | |
| SMILES | CN1C=C(C(=N1)C(F)F)N | |
| InChIKey | SEZFDWWCNAXYLL-UHFFFAOYSA-N |
Spectroscopic and Crystallographic Data
X-ray crystallography of related pyrazole derivatives, such as 3-(difluoromethyl)-1-methyl-N-(4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanoacridin-9-yl)-1H-pyrazole-4-carboxamide, reveals planar pyrazole and quinoline rings with a dihedral angle of 76.76° between them . While direct data for the amine variant is limited, its structural similarity suggests comparable planarity and intermolecular interactions.
Synthesis and Production
Industrial Synthesis Routes
The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine typically involves cyclization reactions. A patented method (CN111362874B) employs a two-step process:
-
Substitution/Hydrolysis: α,β-Unsaturated esters react with 2,2-difluoroacetyl halides in the presence of a base to form α-difluoroacetyl intermediates .
-
Condensation/Cyclization: The intermediate undergoes cyclization with methylhydrazine, catalyzed by potassium iodide, yielding the pyrazole ring with minimized isomer formation (95:5 ratio of target product to isomer) .
Key Reaction Conditions:
Process Optimization
Recent improvements focus on reducing isomers and simplifying purification. For example, using weak bases (e.g., Na₂CO₃) in two-phase systems during cyclization minimizes ester saponification, enhancing yield to >99% purity . Carbon dioxide acidification in Claisen condensation steps also reduces hazardous waste .
Applications in Agrochemicals
Role in SDHI Fungicides
3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine is a precursor for SDHI fungicides like bixafen, fluxapyroxad, and benzovindiflupyr . These compounds inhibit fungal mitochondrial complex II, disrupting energy production.
| Fungicide | Year Introduced | Target Crops |
|---|---|---|
| Bixafen | 2011 | Cereals, Soybeans |
| Fluxapyroxad | 2011 | Fruits, Vegetables |
| Benzovindiflupyr | 2012 | Grains, Legumes |
Market Impact
In 2018, U.S. usage of fluxapyroxad and benzovindiflupyr reached 180,000 kg and 91,000 kg, respectively . Their efficacy against Zymoseptoria tritici (septoria leaf blotch) has driven adoption in cereal crops .
| Parameter | Recommendation |
|---|---|
| Personal Protection | Gloves, goggles, respirator |
| Storage | Cool, dry, ventilated area |
| First Aid | Flush eyes/skin with water |
Environmental Considerations
Waste disposal must comply with hazardous waste regulations due to persistent fluorinated byproducts.
Recent Research and Developments
Green Synthesis Advances
Solvay Laboratories developed a CO₂-mediated acidification method that replaces strong acids, reducing corrosive waste and improving atom economy . This approach achieves 80% yield with 99.9% purity .
Structural Modifications
Studies on analogs, such as 3-(difluoromethyl)-N-((E)-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine, explore enhanced bioactivity via sulfanyl and nitro groups .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume